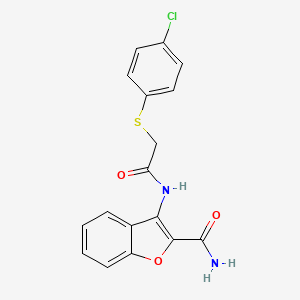

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide

Description

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran core, which is a fused aromatic ring system consisting of a benzene ring fused to a furan ring. The presence of the 4-chlorophenylthio and acetamido groups further enhances its chemical properties and potential biological activities.

Properties

IUPAC Name |

3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c18-10-5-7-11(8-6-10)24-9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVKDCTXWXTMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of the 4-Chlorophenylthio Group: This step involves the nucleophilic substitution reaction where a 4-chlorophenylthio group is introduced to the benzofuran core using reagents like 4-chlorothiophenol and a suitable base.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide, have been evaluated for their antimicrobial properties against various pathogens.

- Mechanism of Action : The compound's thioacetamide moiety is believed to contribute to its antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Case Study : A study conducted on a series of benzofuran derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 μg/mL, indicating promising potential for further development as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies.

- Cell Proliferation Inhibition : Research indicates that benzofuran derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : In one study, a related benzofuran compound was shown to reduce cell viability in MCF-7 cells by approximately 60% at a concentration of 10 μM after 48 hours of treatment. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy.

- Cytokine Production Inhibition : Compounds within this class have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Case Study : A study on related benzofuran derivatives reported a significant reduction in inflammatory markers in an animal model of acute inflammation. The compound led to decreased edema and pain response, suggesting its potential utility in treating inflammatory diseases .

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties is crucial for exploring further applications.

- Synthesis Route : The synthesis typically involves the reaction between benzofuran derivatives and thioacetic acid under controlled conditions, often utilizing coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide). This results in a high yield and purity of the final product.

| Component | Details |

|---|---|

| Starting Materials | Benzofuran derivative, 4-chlorophenyl thioacetate |

| Reaction Conditions | Organic solvent (e.g., DMF), elevated temperatures |

| Yield | High yield with purification via recrystallization |

Mechanism of Action

The mechanism of action of 3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The presence of the 4-chlorophenylthio and acetamido groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

2-Amino-3-benzoylbenzofuran: Known for its anticancer properties.

3-(4-Methoxyphenyl)-2-benzofuran-1(3H)-one: Exhibits anti-inflammatory activity.

2-(4-Chlorophenyl)-3-hydroxybenzofuran: Demonstrates antimicrobial properties.

The unique combination of the 4-chlorophenylthio and acetamido groups in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and specificity .

Biological Activity

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl thio group and acetamido substituent may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines:

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran Derivative | A549 (Lung Cancer) | 0.39 ± 0.06 |

| Benzofuran Derivative | MCF-7 (Breast Cancer) | 0.46 ± 0.04 |

These findings suggest that the structural components of benzofuran derivatives contribute to their cytotoxic effects on cancer cells .

Antiviral Activity

The antiviral potential of similar compounds has been explored, particularly against viruses such as the varicella-zoster virus and cytomegalovirus (CMV). A study highlighted that derivatives with a benzofuran structure demonstrated commendable action comparable to established antiviral agents like ganciclovir .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been a significant focus, with studies showing that certain derivatives lead to cell cycle arrest and programmed cell death.

- Modulation of Signaling Pathways : Interference with signaling pathways such as MAPK/ERK has been observed, which is crucial for cell survival and proliferation.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of related compounds:

- Study on Antitumor Activity : A study conducted by Li et al. demonstrated that a related compound showed significant inhibition against various cancer cell lines, suggesting that modifications in the benzofuran structure can enhance anticancer activity .

- Antiviral Efficacy : Research published in MDPI indicated that certain benzofuran derivatives exhibited high potency against viral infections, showcasing their potential as antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.